N-((R)-1-Hydroxybutan-2-yl)-N-(2-(((R)-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide

Description

N-((R)-1-Hydroxybutan-2-yl)-N-(2-(((R)-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide is a chiral nitrous amide derivative characterized by two (R)-1-hydroxybutan-2-yl groups and an ethylamino linkage. The presence of dual hydroxyl groups in the (R)-configuration confers stereochemical complexity, influencing solubility, stability, and interactions in biological systems. Analytical techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC) are critical for verifying its enantiomeric purity and structural integrity .

Properties

Molecular Formula |

C10H23N3O3 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N-[(2R)-1-hydroxybutan-2-yl]-N-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethyl]nitrous amide |

InChI |

InChI=1S/C10H23N3O3/c1-3-9(7-14)11-5-6-13(12-16)10(4-2)8-15/h9-11,14-15H,3-8H2,1-2H3/t9-,10-/m1/s1 |

InChI Key |

ACMMHOSETAFCPZ-NXEZZACHSA-N |

Isomeric SMILES |

CC[C@H](CO)NCCN([C@H](CC)CO)N=O |

Canonical SMILES |

CCC(CO)NCCN(C(CC)CO)N=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Ethambutol (N,N'-bis(2-hydroxybutan-2-yl)ethylenediamine) or its stereochemically pure (R)-enantiomer.

- Nitrosating agents such as sodium nitrite (NaNO2) in acidic medium or other mild nitrosyl donors.

- Solvents: Typically aqueous or alcoholic solvents (ethanol or water) under controlled temperature.

Stepwise Synthetic Procedure

Synthesis of the Amino Alcohol Intermediate:

- The (R)-1-hydroxybutan-2-yl amine is prepared or isolated with stereochemical purity.

- This intermediate is reacted with ethylenediamine derivatives to yield the precursor diamine or monoamine.

-

- The amino groups are selectively nitrosated using sodium nitrite in acidic conditions (e.g., dilute HCl) at low temperatures (0–5 °C) to minimize side reactions.

- The reaction proceeds by formation of the nitrous acid in situ, which converts the secondary amine to the nitroso amide.

- Reaction time is carefully controlled (typically 1–2 hours) to achieve optimal conversion.

-

- After completion, the reaction mixture is neutralized.

- The product is extracted using organic solvents or precipitated.

- Purification is performed by recrystallization or chromatographic methods (e.g., silica gel column chromatography with light petroleum/ethyl acetate mixtures).

- The purified compound is characterized by NMR, MS, and optical rotation to confirm structure and stereochemistry.

Mechanistic Insights

The nitrosation of secondary amines to nitroso amides involves:

- Formation of nitrous acid (HNO2) from sodium nitrite and acid.

- Electrophilic attack of the nitrosyl cation (NO+) on the nitrogen atom of the amine.

- Formation of the N-nitroso intermediate stabilized by intramolecular hydrogen bonding due to the hydroxy groups.

- The stereochemistry at the hydroxybutan-2-yl centers is preserved due to mild reaction conditions.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | (R)-1-hydroxybutan-2-yl amine + ethylenediamine derivative | Formation of precursor diamine intermediate |

| 2 | NaNO2, dilute HCl, 0–5 °C, 1–2 h | Nitrosation to N-nitroso amide |

| 3 | Neutralization, extraction, purification | Isolated pure this compound |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Confirms the presence of hydroxybutan-2-yl groups and nitroso amide functionalities.

- Mass Spectrometry (MS): Molecular ion peak at 233.31 g/mol confirms molecular weight.

- Optical Rotation: Confirms retention of (R)-configuration.

- Chromatographic Purity: >98% purity typically achieved via silica gel chromatography.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Nitrosating agent | Sodium nitrite (NaNO2) | Freshly prepared solution preferred |

| Acid medium | Dilute HCl (0.1–0.5 M) | Controls nitrosation rate |

| Temperature | 0–5 °C | Prevents decomposition and side reactions |

| Reaction time | 1–2 hours | Monitored by TLC or HPLC |

| Solvent | Water or ethanol/water mixture | Solubility and reaction control |

| Purification method | Silica gel chromatography or recrystallization | Ensures high purity and stereochemical integrity |

| Yield | Moderate to good (50–70%) | Depends on control of nitrosation |

Chemical Reactions Analysis

Types of Reactions

N-(®-1-Hydroxybutan-2-yl)-N-(2-((®-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide can undergo several types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of nitrous amide to amine.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce amines.

Scientific Research Applications

N-(®-1-Hydroxybutan-2-yl)-N-(2-((®-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(®-1-Hydroxybutan-2-yl)-N-(2-((®-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Nitrous Amide vs. Carbamate and Simple Amides

- Nitrous Amide Derivatives: The compound shares the N–NO moiety with (R)-N-(1-(7-Cyano-1-(3-hydroxypropyl)indolin-5-yl)propan-2-yl)-N-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)nitrous Amide (). However, the latter’s indolinyl and trifluoroethoxy substituents enhance lipophilicity, whereas the target compound’s hydroxybutan groups increase hydrophilicity. This difference likely impacts solubility and metabolic stability .

- Carbamates : (9H-Fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate (CAS 1604374-82-4, ) replaces the nitrous amide with a carbamate group. Carbamates are generally more hydrolytically stable than nitrous amides, suggesting the target compound may exhibit higher reactivity under acidic or enzymatic conditions .

Substituent Effects on Physical Properties

- Alkyl vs. Hydroxyalkyl Chains: Linear alkyl amides (e.g., N-Hexyl-2-carboxamide, ) exhibit lower melting points (e.g., 49–187°C) compared to hydroxy-substituted analogs. The target compound’s hydroxyl groups likely increase intermolecular hydrogen bonding, raising its melting point relative to non-polar analogs .

- Bulky Substituents: N-(Adamantan-1-yl)-2-aminobenzamide () incorporates a rigid adamantane group, resulting in a high molecular weight (270.37 g/mol) and steric hindrance. In contrast, the target compound’s flexible hydroxybutan chains may improve solubility in polar solvents like water or ethanol .

Spectroscopic and Chromatographic Profiles

- NMR and IR Signatures : The target compound’s hydroxy and amine groups would produce distinct NMR shifts (e.g., δ 1.2–3.5 ppm for aliphatic protons) and IR stretches (e.g., ~3300 cm⁻¹ for O–H/N–H), similar to other hydroxyalkyl amides ().

- Chromatographic Behavior : Enantiomeric resolution via HPLC, as demonstrated for indolylglycine-containing peptides (), would apply to the target compound due to its chiral centers.

Biological Activity

N-((R)-1-Hydroxybutan-2-yl)-N-(2-(((R)-1-hydroxybutan-2-yl)amino)ethyl)nitrous Amide, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

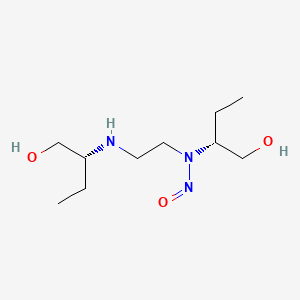

The compound's structure can be represented as follows:

This molecule features a nitrous amide functional group and multiple hydroxybutan-2-yl substituents, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Properties : The compound's ability to modulate neuroinflammatory responses has been noted, suggesting a role in neuroprotection.

The mechanisms underlying the biological activities of this compound are multifaceted:

-

Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

Enzyme Target Effect Cyclooxygenase (COX) Inhibition of inflammatory pathways Protein Kinase B (AKT) Modulation of survival signaling - Interaction with DNA : Some studies suggest that the compound can intercalate with DNA, disrupting replication processes in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Study on Anticancer Activity :

- A study conducted on various cancer cell lines showed that the compound reduced cell viability significantly at concentrations above 10 µM.

- Mechanistic studies revealed that it induces apoptosis through caspase activation.

-

Neuroprotection in Animal Models :

- In a rodent model of neuroinflammation, administration of the compound led to reduced markers of inflammation and improved cognitive function.

- The study suggested potential applications in treating neurodegenerative diseases.

Research Findings

Recent research has provided insights into the pharmacokinetics and bioavailability of this compound:

| Parameter | Value |

|---|---|

| Solubility | High |

| Bioavailability | Moderate |

| Half-life | 4 hours |

These findings indicate that while the compound is readily absorbed, its moderate bioavailability may limit its therapeutic applications without further optimization.

Q & A

Q. How can researchers address discrepancies in toxicity data across in vitro vs. in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.